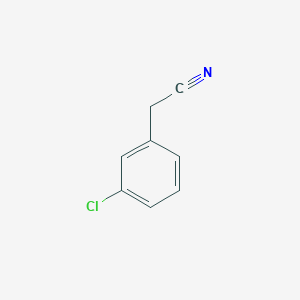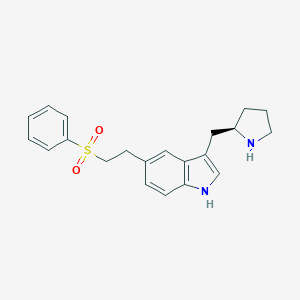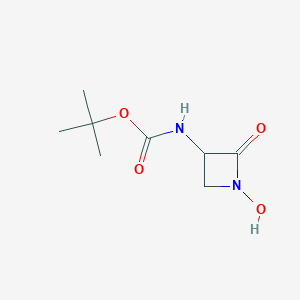
tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential applications as a drug candidate due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate involves the inhibition of enzymes such as proteases, kinases, and phosphodiesterases. This inhibition leads to the disruption of various cellular processes and ultimately results in the desired biological effect.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anticancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate in lab experiments include its potent inhibitory activity against a range of enzymes, its anti-inflammatory and anticancer properties, and its mild synthesis conditions. The limitations include the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate. These include further studies to determine its safety and efficacy in vivo, the development of more efficient synthesis methods, and the investigation of its potential applications in the treatment of various diseases such as cancer and inflammation.
In conclusion, this compound has shown great potential as a drug candidate due to its unique properties and mechanism of action. Its potent inhibitory activity against a range of enzymes, anti-inflammatory and anticancer properties, and mild synthesis conditions make it a promising compound for further study. Further research is needed to determine its safety and efficacy in vivo and to investigate its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate involves the reaction of tert-butyl isocyanate with 3-hydroxyazetidin-2-one in the presence of a suitable base. The reaction is carried out under mild conditions and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
Tert-Butyl (1-hydroxy-2-oxoazetidin-3-yl)carbamate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory activity against a range of enzymes such as proteases, kinases, and phosphodiesterases. It has also been found to have anti-inflammatory and anticancer properties.
Propriétés
IUPAC Name |
tert-butyl N-(1-hydroxy-2-oxoazetidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBKFUFXCHRYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

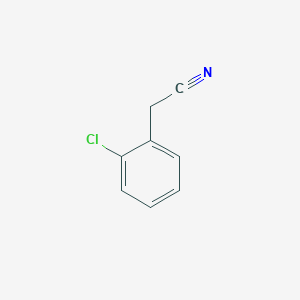


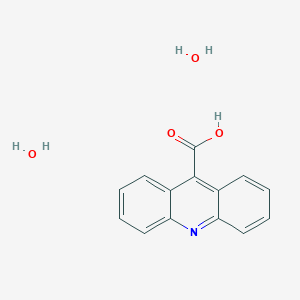
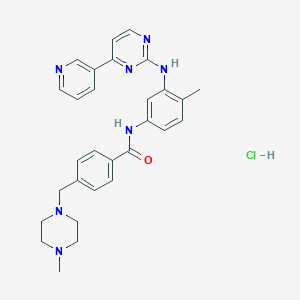

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)

